[2-(1-Benzofuran-2-yl)-2-oxoethyl] 3-(3-methylphenoxy)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(1-Benzofuran-2-yl)-2-oxoethyl] 3-(3-methylphenoxy)propanoate is a complex organic compound that features a benzofuran ring, an oxoethyl group, and a methylphenoxy propanoate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives often involves constructing the benzofuran ring through various methods such as free radical cyclization, proton quantum tunneling, and photocyclization . For [2-(1-Benzofuran-2-yl)-2-oxoethyl] 3-(3-methylphenoxy)propanoate, a plausible synthetic route could involve the following steps:
Formation of Benzofuran Ring: Starting from a suitable phenol derivative, the benzofuran ring can be constructed using a cyclization reaction.
Introduction of Oxoethyl Group: The oxoethyl group can be introduced through an acylation reaction.
Attachment of Methylphenoxy Propanoate: The final step involves esterification to attach the methylphenoxy propanoate moiety.
Industrial Production Methods
Industrial production of benzofuran derivatives typically involves optimizing the reaction conditions to achieve high yield and purity. This may include using catalysts, controlling temperature and pressure, and employing purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
[2-(1-Benzofuran-2-yl)-2-oxoethyl] 3-(3-methylphenoxy)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxoethyl group.
Substitution: The benzofuran ring and methylphenoxy propanoate moiety can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its biological activities, including antimicrobial and anticancer properties
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new materials and pharmaceuticals
Wirkmechanismus
The mechanism of action of [2-(1-Benzofuran-2-yl)-2-oxoethyl] 3-(3-methylphenoxy)propanoate involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific structure and functional groups of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other benzofuran derivatives such as:
Psoralen: Used in the treatment of skin diseases.
8-Methoxypsoralen: Known for its phototoxic properties.
Angelicin: Investigated for its anticancer activities.
Uniqueness
[2-(1-Benzofuran-2-yl)-2-oxoethyl] 3-(3-methylphenoxy)propanoate is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other benzofuran derivatives .
Eigenschaften
CAS-Nummer |
6602-57-9 |
---|---|
Molekularformel |
C20H18O5 |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
[2-(1-benzofuran-2-yl)-2-oxoethyl] 3-(3-methylphenoxy)propanoate |
InChI |
InChI=1S/C20H18O5/c1-14-5-4-7-16(11-14)23-10-9-20(22)24-13-17(21)19-12-15-6-2-3-8-18(15)25-19/h2-8,11-12H,9-10,13H2,1H3 |
InChI-Schlüssel |
JNQWRURUWJRANG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCCC(=O)OCC(=O)C2=CC3=CC=CC=C3O2 |
Kanonische SMILES |
CC1=CC(=CC=C1)OCCC(=O)OCC(=O)C2=CC3=CC=CC=C3O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.